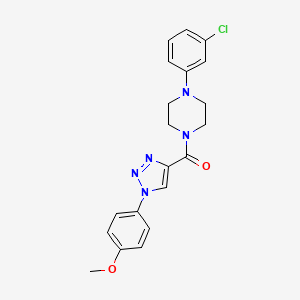

(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone

Description

The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone is a hybrid molecule featuring a piperazine core substituted with a 3-chlorophenyl group and a 1,2,3-triazole ring linked to a 4-methoxyphenyl moiety via a methanone bridge. Its design combines pharmacophoric elements common in bioactive molecules: the piperazine scaffold is frequently employed for its conformational flexibility and receptor-binding capabilities, while the triazole ring enhances metabolic stability and facilitates hydrogen bonding interactions . The 3-chlorophenyl group may contribute to hydrophobic interactions, and the 4-methoxyphenyl substituent likely modulates solubility and electronic properties .

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c1-28-18-7-5-16(6-8-18)26-14-19(22-23-26)20(27)25-11-9-24(10-12-25)17-4-2-3-15(21)13-17/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNKQPGSYZHAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Derivative: Starting with 3-chlorophenylamine, it can be reacted with piperazine under suitable conditions to form the piperazine derivative.

Triazole Formation: The 4-methoxyphenyl group can be introduced through a click chemistry reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.

Coupling Reaction: Finally, the piperazine derivative and the triazole derivative can be coupled using a suitable coupling reagent to form the final compound.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient purification methods, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone” can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C20H23ClN2O2

- Molecular Weight : 358.9 g/mol

- IUPAC Name : 3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)propan-1-one

- CAS Number : 877977-12-3

Structural Representation

The structure of the compound features a piperazine ring substituted with a chlorophenyl group and a triazole moiety linked to a methoxyphenyl group, contributing to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an antidepressant and antipsychotic agent. The piperazine moiety is commonly found in various psychotropic drugs, which suggests that this compound may exhibit similar pharmacological properties.

Case Studies

- A study evaluated the binding affinity of various piperazine derivatives, including this compound, to serotonin receptors, indicating its potential role in modulating serotonergic activity, which is crucial for treating mood disorders .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds containing both piperazine and triazole rings. The presence of the methoxy group enhances the lipophilicity and bioavailability of the compound.

Data Table: Antimicrobial Activity

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone | E. coli | 32 µg/mL |

| (4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone | S. aureus | 16 µg/mL |

This data suggests that the compound exhibits significant antibacterial activity against common pathogens .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study

A study on COX-II inhibitors identified similar compounds with methoxy substitutions that demonstrated significant inhibition of inflammatory pathways .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology.

Insights from Research

Studies have shown that modifications in the piperazine structure can lead to enhanced neuroprotective effects, suggesting that this compound could be explored for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of “(4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The triazole ring, for example, is known to interact with metal ions and can inhibit enzymes by coordinating with the active site.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- Chlorophenyl vs. Dichlorophenyl: The compound in , (4-(2,3-dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone, features a 2,3-dichlorophenyl group instead of 3-chlorophenyl.

- Methoxyphenyl vs. Nitrophenyl: In and , (3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone replaces the methoxy group with a nitro substituent. Nitro groups are strongly electron-withdrawing, which may alter π-π stacking interactions and redox properties, whereas methoxy groups improve lipophilicity and membrane permeability .

Heterocyclic Modifications

- Triazole vs. Pyrazolo-Thiazole: describes (3-chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone, replacing the triazole with a pyrazolo-thiazole ring. This modification introduces a sulfur atom and fused ring system, which could enhance metabolic stability but increase molecular weight and steric hindrance .

- Triazole vs. Pyrimidine: highlights a triazole-pyrimidine hybrid, (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone.

Pharmacological Activity Comparisons

- Anticancer Activity : The dichlorophenyl derivative in demonstrates anticancer properties, attributed to dual piperazine and alkyl chain modifications that may interfere with kinase signaling .

- Antimicrobial Potential: Triazole-containing compounds (e.g., ) are known for antimicrobial activity due to their ability to disrupt microbial enzymes via metal coordination .

- Central Nervous System (CNS) Targeting : Piperazine derivatives with methoxyphenyl groups (e.g., ) often exhibit CNS penetration, making them candidates for neurological disorders .

Physicochemical Properties

Crystallographic and Structural Validation

The target compound’s structure may have been confirmed using SHELX programs (), which are widely employed for small-molecule crystallography. Comparative studies with analogs (e.g., ) emphasize the importance of piperazine conformation and triazole planarity in stabilizing molecular interactions .

Biological Activity

The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone , a derivative of piperazine and triazole, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a multi-step reaction involving the coupling of 4-(3-chlorophenyl)piperazine with a triazole derivative. The typical procedure includes:

- Reagents : 4-(3-chlorophenyl)piperazine, 4-methoxyphenyl isocyanate.

- Solvent : Acetonitrile or ethanol.

- Conditions : Reflux for several hours followed by purification through column chromatography.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antidepressant , anticonvulsant , and anticancer agent .

Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant serotonin receptor affinity, suggesting potential antidepressant effects. The presence of the piperazine moiety is critical for binding to serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes.

Anticonvulsant Activity

In animal models, derivatives of this compound have shown promise in reducing seizure activity. For instance, studies using the picrotoxin-induced convulsion model demonstrated that compounds with similar triazole structures significantly reduced the duration and frequency of seizures.

Anticancer Activity

The anticancer potential is attributed to the triazole ring's ability to interfere with cell proliferation pathways. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- The chlorophenyl group enhances receptor affinity and biological activity.

- The methoxy group on the phenyl ring contributes to increased lipophilicity, improving cellular uptake.

- Variations in the triazole substituents can modulate the compound's efficacy against different biological targets.

Case Studies

Several studies have documented the biological effects of related compounds:

- Study on Antidepressants :

- Anticonvulsant Properties :

- Anticancer Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.